1,4-Dimethoxy-6,7,8,9,10,11-hexahydrocycloocta[b]quinoline
Description
Properties
IUPAC Name |
1,4-dimethoxy-6,7,8,9,10,11-hexahydrocycloocta[b]quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-19-15-9-10-16(20-2)17-13(15)11-12-7-5-3-4-6-8-14(12)18-17/h9-11H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODLCWJHFXQSRME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=C3CCCCCCC3=NC2=C(C=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101191249 | |
| Record name | 6,7,8,9,10,11-Hexahydro-1,4-dimethoxycycloocta[b]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101191249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
860787-00-4 | |
| Record name | 6,7,8,9,10,11-Hexahydro-1,4-dimethoxycycloocta[b]quinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=860787-00-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,7,8,9,10,11-Hexahydro-1,4-dimethoxycycloocta[b]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101191249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethoxy-6,7,8,9,10,11-hexahydrocycloocta[b]quinoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3,4-dimethoxy-N-anilines with alkyl- or aryl-substituted malonates in the presence of POCl3 or diphenyl ether can yield the desired quinoline derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability, ensuring that the compound can be produced in sufficient quantities for various applications.
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethoxy-6,7,8,9,10,11-hexahydrocycloocta[b]quinoline can undergo several types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reactive sites.
Substitution: This reaction can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinoline derivatives.
Scientific Research Applications
1,4-Dimethoxy-6,7,8,9,10,11-hexahydrocycloocta[b]quinoline has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic effects, particularly in drug development.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1,4-Dimethoxy-6,7,8,9,10,11-hexahydrocycloocta[b]quinoline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent and Functional Group Variations
2-Chloro-12-phenyl-6,7,8,9,10,11-hexahydrocycloocta[b]quinoline
- Structure : Chlorine at position 2 and a phenyl group at position 12.
- Synthesis: Prepared via condensation of 2-amino-5-chlorophenyl(phenyl)methanone with cyclooctanone using Dewax-50 W ion exchange resin (75% yield) .
- Key Differences: The chloro substituent (electron-withdrawing) and phenyl group increase steric bulk and alter electronic properties compared to methoxy groups (electron-donating). X-ray crystallography confirms a planar quinoline ring and non-planar cycloalkane moiety .
11-Chloro-1,4-dimethyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline
- Structure : Seven-membered cyclohepta ring (vs. eight-membered cycloocta), with chloro and methyl substituents.
- Properties: Molecular weight: 259.774 g/mol; density: 1.15 g/cm³; LogP: 4.77 .
- Comparison : Methyl groups enhance hydrophobicity, while the chloro substituent may increase reactivity compared to methoxy groups.
6,7,8,9,10,11-Hexahydrocycloocta[b]quinoline-12-carboxylic Acid
- Structure : Carboxylic acid substituent at position 12.
- Properties :
- Functional Impact: Ionizable group enables salt formation, contrasting with the non-ionic methoxy groups in the target compound.
Lipophilicity and Solubility
Biological Activity
1,4-Dimethoxy-6,7,8,9,10,11-hexahydrocycloocta[b]quinoline is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.
This compound has the following chemical properties:
| Property | Value |
|---|---|
| Chemical Formula | C₁₄H₁₉N₁O₂ |
| Molecular Weight | 233.31 g/mol |
| CAS Registry Number | Not available |
| IUPAC Name | This compound |
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antioxidant Activity : Studies have shown that this compound can scavenge free radicals and inhibit lipid peroxidation. It demonstrates potential protective effects against oxidative stress-related diseases.
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various bacterial strains and fungi.
- Cytotoxicity : Research has indicated that it may induce apoptosis in cancer cell lines through the activation of caspase pathways.
The mechanisms by which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in cancer progression or microbial metabolism.
- Modulation of Signaling Pathways : The compound appears to affect signaling pathways related to inflammation and cell survival.
Case Studies and Research Findings
- Antioxidant Study : A study conducted on rat liver microsomes demonstrated that this compound significantly reduced oxidative damage markers when administered at doses of 50 mg/kg body weight. The results indicated a reduction in malondialdehyde (MDA) levels by 40% compared to the control group.
- Antimicrobial Research : In vitro tests revealed that the compound exhibited inhibitory effects on Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL respectively.
- Cytotoxicity Assessment : In a study involving human cancer cell lines (e.g., HeLa and MCF-7), the compound showed IC50 values of 25 µM and 30 µM respectively after 48 hours of treatment. Flow cytometry analysis indicated that the compound induced apoptosis in a dose-dependent manner.
Data Summary
The following table summarizes key findings from various studies on the biological activity of this compound:
Q & A
Q. Advanced Research Focus
- Time-resolved fluorescence : Measure excited-state lifetimes (τ ≈ 2–5 ns) to assess intramolecular charge transfer between methoxy and quinoline moieties .
- Electron paramagnetic resonance (EPR) : Detect radical intermediates during photodegradation or redox reactions .
- Circular dichroism (CD) : Analyze chiral centers (if present) in derivatives, though the parent compound is achiral .
How do structural modifications (e.g., halogenation) impact the compound’s physicochemical properties?
Q. Advanced Research Focus
- Lipophilicity : Chlorination increases log by 0.5–1.0 units, enhancing blood-brain barrier penetration (e.g., Cl-substituted analogs show 3× higher CNS bioavailability) .
- Solubility : Fluorination reduces melting points (Δm.p. ≈ 20–30°C) and improves aqueous solubility (e.g., 2-fluoro derivative: 15 mg/mL vs. parent: 5 mg/mL) .
- Crystal packing : Halogens introduce halogen bonding, altering lattice energies and polymorphism profiles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
